REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]([NH:8][CH:9]=[C:10]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:11](OCC)=O)=[CH:6][CH:5]=[N:4]1)[CH3:2].P(Cl)(Cl)([Cl:23])=O>>[CH2:19]([O:18][C:16]([C:10]1[C:11]([Cl:23])=[C:6]2[CH:5]=[N:4][N:3]([CH2:1][CH3:2])[C:7]2=[N:8][CH:9]=1)=[O:17])[CH3:20]
|
Name
|
diethyl {[(1-ethyl-1H-pyrazol-5-yl)amino]methylene}malonate
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N1N=CC=C1NC=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
17.7 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring for about 3 hours under argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
It was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give pure white solid compound
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=NC1)N(N=C2)CC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |